molecular formula C7H9IO2 B2607678 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one CAS No. 1781093-12-6

6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one

Cat. No.: B2607678
CAS No.: 1781093-12-6
M. Wt: 252.051
InChI Key: SOSUTPLVEXFOEH-UHFFFAOYSA-N
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Description

6-(Iodomethyl)-5-oxaspiro[24]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iodomethyl)-5-oxaspiro[24]heptan-4-one typically involves the transformation of spiro[24]heptan-4-one through a series of chemical reactionsThe reaction conditions often involve the use of reagents such as iodine and a suitable base to facilitate the halogenation process .

Industrial Production Methods

While specific industrial production methods for 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like iodine.

Chemical Reactions Analysis

Types of Reactions

6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodomethyl group or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized spiro compounds .

Scientific Research Applications

6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one is largely dependent on its chemical reactivity. The iodomethyl group is highly reactive and can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved would vary based on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .

Properties

IUPAC Name

6-(iodomethyl)-5-oxaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO2/c8-4-5-3-7(1-2-7)6(9)10-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSUTPLVEXFOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(OC2=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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